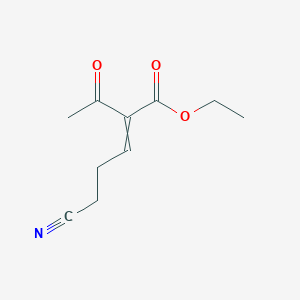![molecular formula C28H30O7 B14504919 [4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate CAS No. 63795-07-3](/img/structure/B14504919.png)
[4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate is a complex organic compound with the molecular formula C28H30O7. This compound is known for its unique structure, which includes a cyclohexylidene core and phenoxy groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate typically involves multiple steps. One common method is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 reaction . This method is widely used in both laboratory and industrial settings due to its simplicity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced techniques such as the sol-gel method, which allows for the incorporation of metal ions into a carbon framework . This method is advantageous as it provides a homogeneous distribution of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
[4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of [4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biochemical pathways, including those involved in inflammation and cell proliferation . Its effects are mediated through the binding to specific receptors and enzymes, leading to the modulation of cellular activities.
Comparison with Similar Compounds
Similar Compounds
Sulfur Compounds: These compounds share similar chemical properties and reactivity patterns.
Trifluorotoluene: This compound has similar solvating properties and is used in similar applications.
Uniqueness
What sets [4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate apart is its unique structure, which allows for specific interactions with molecular targets. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
63795-07-3 |
|---|---|
Molecular Formula |
C28H30O7 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
[4-[[2-oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate |
InChI |
InChI=1S/C28H30O7/c1-3-26(29)34-18-32-24-12-8-20(9-13-24)16-22-6-5-7-23(28(22)31)17-21-10-14-25(15-11-21)33-19-35-27(30)4-2/h8-17H,3-7,18-19H2,1-2H3 |
InChI Key |
RJIKLNRHFWMXGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCOC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)OCOC(=O)CC)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


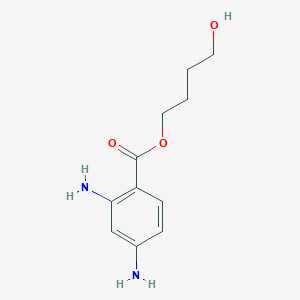
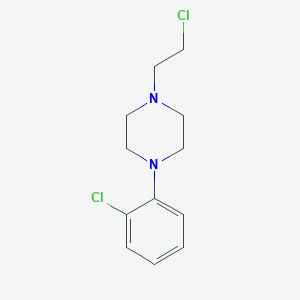
![Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate](/img/structure/B14504849.png)
![Bis[5-(but-1-en-3-yn-1-yl)furan-2-yl]methanone](/img/structure/B14504855.png)

![Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate](/img/structure/B14504861.png)
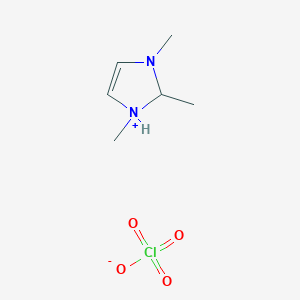
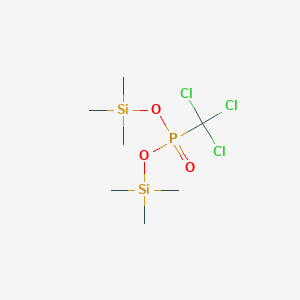
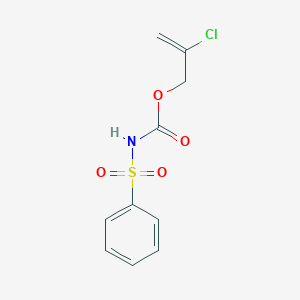
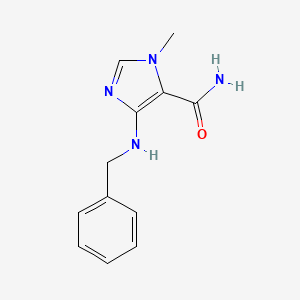
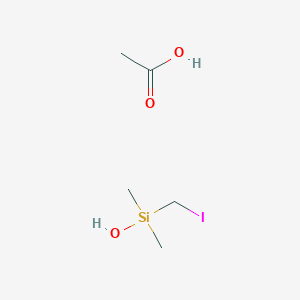
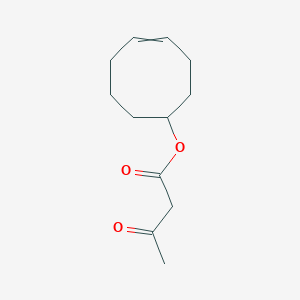
![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzene-1-sulfonic acid](/img/structure/B14504887.png)
